

Application Note: Rheological Analysis of Polyethylene Melts Using Melt Flow Index (MFI)

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Compound of Interest

Compound Name: Polyethylene

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1. Introduction

The Melt Flow Index (MFI), or Melt Flow Rate (MFR), is a widely used empirical parameter in the polymer industry to characterize the flow behavior of molten thermoplastics.[1][2][3] It provides a simple and rapid assessment of the material's viscosity at a single shear rate and temperature.[2] The MFI is defined as the mass of polymer, in grams, that flows through a capillary die of a specific diameter and length in ten minutes under a prescribed load and temperature.[1][3][4] For researchers and professionals in material science and quality control, including those in the development of polymer-based medical devices and packaging, the MFI serves as a crucial tool for quality assurance, material selection, and processability evaluation.[5][6][7]

The MFI value is inversely proportional to the melt viscosity and the average molecular weight (Mw) of the polymer.[1][2][4][8] A high MFI indicates low viscosity and lower molecular weight, suggesting the material will flow easily, which is suitable for processes like injection molding.[3] Conversely, a low MFI signifies high viscosity and higher molecular weight, indicating greater melt strength, which is often preferred for extrusion or blow molding applications.[3]

This application note provides a detailed protocol for determining the MFI of **polyethylene** (PE) melts, outlines data presentation, and illustrates key relationships in rheological analysis. The standard test methods governing this procedure are ASTM D1238 and ISO 1133.[1][4][9][10]

2. Principle of the MFI Test

The MFI test is conducted using an extrusion plastometer, commonly known as a melt flow indexer.[8][11] A small sample of the polymer is heated in a barrel to a molten state.[5] A specified weight is then applied to a piston, which forces the molten polymer to extrude through a standardized capillary die.[6][12] The mass of the extruded material (extrudate) collected over a specific time interval is measured, and this value is normalized to report the flow rate in grams per 10 minutes (g/10 min).[13][14]

Experimental Protocol: MFI Determination for Polyethylene (ASTM D1238)

This protocol details the manual procedure (Procedure A) for determining the Melt Flow Index of **polyethylene**.

2.1. Apparatus

- Melt Flow Indexer (Extrusion Plastometer): Consisting of a heated barrel, a piston, standardized weights, and a capillary die (typically 2.095 mm diameter and 8.000 mm length).[4][15]
- Digital Balance: Accurate to 0.001 g.[8]
- Stopwatch or Timer.[8]
- Cutting Tool: Spatula or other suitable device for cutting the extrudate.
- Cleaning Tools: Cloths and ramrods for cleaning the barrel and die.

2.2. Standard Test Conditions for **Polyethylene**

- Test Temperature: 190°C (374°F).[1][13][16]
- Test Load: 2.16 kg (achieved by the combined mass of the piston and the applied weight). [16]

2.3. Procedure

- Instrument Setup: Turn on the melt flow indexer and set the barrel temperature to 190°C. Allow the instrument to stabilize for at least 15 minutes to ensure thermal equilibrium.[\[17\]](#)
- Sample Preparation: Ensure the **polyethylene** sample (pellets, powder, or flake) is dry. A sample size of 4 to 7 grams is typically required.[\[1\]](#)[\[14\]](#)[\[18\]](#)
- Loading the Cylinder: Once the temperature is stable, charge the barrel with the polymer sample.[\[15\]](#) Use a packing rod to compact the material to avoid air pockets.[\[1\]](#)
- Preheating: Insert the piston into the barrel. Allow the sample to preheat for a specified period, typically 5 to 7 minutes, to ensure it is completely molten and has reached a uniform temperature.[\[1\]](#)[\[15\]](#)
- Applying the Load: Gently place the 2.16 kg test weight onto the piston.[\[13\]](#)[\[15\]](#) The polymer will begin to extrude through the die.[\[12\]](#)
- Purging and Equilibration: Allow a small amount of material to extrude to purge any degraded polymer and to ensure a steady flow is established.
- Collecting Timed Extrudates: Using the cutting tool, cleanly cut the extrudate and discard it. Simultaneously start the stopwatch. Collect the subsequent extrudate for a measured time interval (e.g., 30, 60, or 120 seconds, depending on the flow rate). The goal is to obtain a cut sample with a weighable mass.
- Weighing: Collect at least three separate extrudates. Weigh each collected sample to the nearest 0.001 g.[\[13\]](#)
- Cleaning: After the test, thoroughly clean the barrel, piston, and die to prevent contamination for subsequent tests.

2.4. Calculation

The Melt Flow Index is calculated using the following formula:

$$\text{MFI (g/10 min)} = (600 / t) \times m$$

Where:

- m = mass of the extrudate in grams.[13]
- t = time of collection in seconds.[13]
- 600 = conversion factor to normalize the result to 10 minutes (600 seconds).[14]

Calculate the MFI for each extrudate and report the average value.

Data Presentation

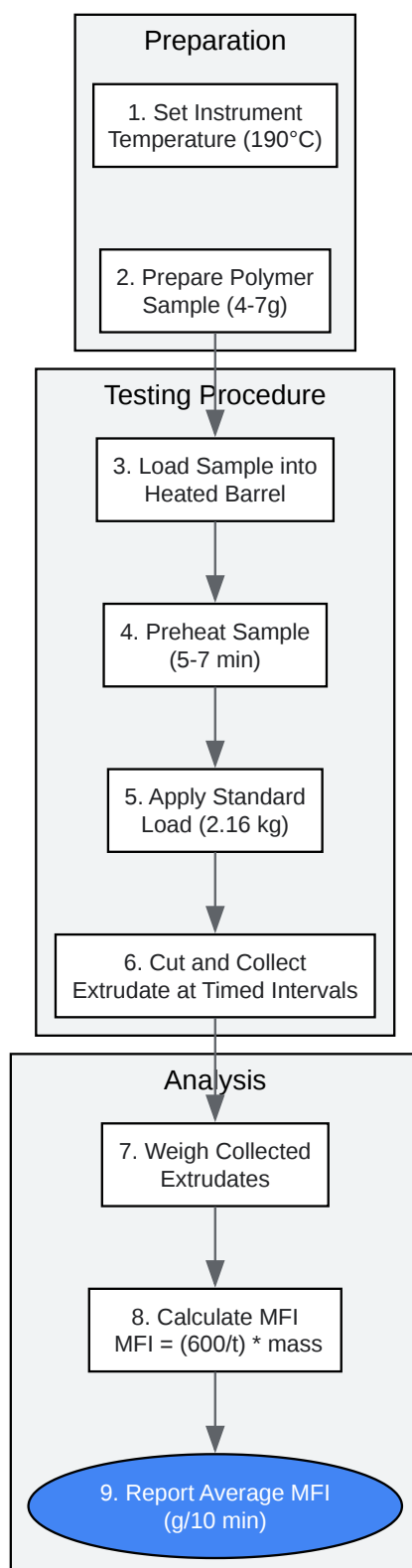
Quantitative data from MFI analysis should be organized systematically for clarity and comparison.

Table 1: Melt Flow Index Data for Various **Polyethylene** Grades

Sample ID	Polymer Grade	Test Temperature (°C)	Test Load (kg)	Extrudate Mass (m) (g)	Collection Time (t) (s)	Calculated MFI (g/10 min)	Average MFI (g/10 min)
PE-001	HDPE	190	2.16	0.254	60	2.54	2.55
0.256	60	2.56					
0.255	60	2.55					
PE-002	LDPE	190	2.16	0.831	30	16.62	16.65
0.834	30	16.68					
0.832	30	16.64					
PE-003	LLDPE	190	2.16	0.502	60	5.02	5.03
0.505	60	5.05					
0.501	60	5.01					

Visualizations

Diagrams help to visualize the experimental process and fundamental rheological relationships.



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Caption: MFI Experimental Workflow Diagram.

Caption: Relationship between MFI, Viscosity, and Molecular Weight.

Limitations and Further Analysis

While the MFI test is invaluable for quality control, it is a single-point viscosity measurement at a relatively low and often undefined shear rate.[2] It does not capture the full rheological profile of a polymer, such as shear-thinning behavior, which is critical for predicting performance under actual processing conditions that involve high shear rates.[2][19] For a more comprehensive understanding of a polymer's flow behavior, techniques like capillary rheometry or rotational shear rheology are recommended.[2] These methods can characterize viscosity across a wide range of shear rates and temperatures, providing a more complete picture for process optimization and material development.[2][19]

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